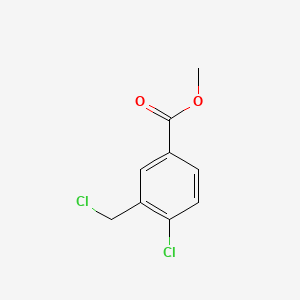

Methyl 4-chloro-3-(chloromethyl)benzoate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-chloro-3-(chloromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O2/c1-13-9(12)6-2-3-8(11)7(4-6)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTRQEROYWWKDKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations

Established Synthetic Routes for Related Chloromethylated Benzoates

The synthesis of chloromethylated benzoates is critical for the production of fine chemicals and specialized polymers. The reactivity of the chloromethyl group makes these compounds versatile building blocks. The primary precursor for Methyl 4-chloro-3-(chloromethyl)benzoate would be Methyl 4-chloro-3-methylbenzoate, which is derived from 4-chloro-3-methylbenzoic acid. lookchem.com The established synthetic routes generally fall into two categories: modification of an existing alkyl side chain or direct functionalization of the aromatic ring.

Side-Chain Chlorination Approaches for Methyl Benzoate (B1203000) Analogues

Side-chain chlorination is a common method for introducing a chloromethyl group onto an aromatic ring that already possesses a methyl substituent. This pathway is favored for its selectivity towards the alkyl group over the aromatic ring under specific conditions. The reaction typically proceeds via a free-radical mechanism, initiated by light or chemical agents. googleapis.com

Free-radical halogenation is a characteristic reaction for alkyl-substituted aromatic compounds when exposed to UV light or in the presence of radical initiators. mdpi.com The industrial synthesis of related compounds like methyl p-chloromethyl benzoate often begins with the esterification of the corresponding toluic acid, followed by the introduction of chlorine gas under UV irradiation. google.com

The mechanism involves three key stages:

Initiation: UV light provides the energy for the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). mdpi.com

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of the benzoate ester, forming a benzyl (B1604629) radical and a molecule of hydrogen chloride (HCl). This benzyl radical then reacts with another Cl₂ molecule to yield the desired chloromethylated product and a new chlorine radical, which continues the chain reaction. mdpi.com

Termination: The reaction ceases when two free radicals combine.

Optimization of reaction conditions is crucial to maximize the yield of the monochlorinated product and minimize the formation of di- and tri-chlorinated byproducts. mdpi.com For the synthesis of methyl p-chloromethyl benzoate from methyl p-toluate, specific parameters have been defined to control the reaction outcome. google.com

Table 1: Optimized Reaction Conditions for Methyl p-chloromethyl benzoate Synthesis

| Parameter | General Range | Preferred Range | Source |

|---|---|---|---|

| Reaction Temperature | 70°C - 140°C | 100°C - 110°C | google.com |

| Chlorination Conversion Rate | 20% - 70% | 30% - 35% | google.com |

| Reaction Speed | 6% - 15%/h (mass ratio) | Not Specified | google.com |

Data derived from a patented process for the preparation of methyl p-chloromethyl benzoate. google.com

Controlling the extent of chlorination is vital, as excessive reaction leads to the formation of dichloromethyl and trichloromethyl analogues. mdpi.com The process often involves careful monitoring of the reaction progress and stopping it once the desired conversion rate is achieved, followed by purification steps like vacuum distillation to separate the product from unreacted starting material and byproducts. google.com

While UV light is a common initiator, various chemical catalysts can also be employed to facilitate the side-chain chlorination, often influencing reaction rates and selectivity. These systems can be broadly categorized into radical initiators and other catalytic agents that may operate through different mechanisms.

Radical Initiators: These compounds decompose to form free radicals, which then initiate the chlorination chain reaction.

Azo Compounds: 2,2'-azo-bis-iso-butyronitrile (AIBN) is a standard radical initiator used in such reactions. researchgate.net

Peroxides: Benzoyl peroxide (BPO) is another frequently used initiator that can promote chlorination. researchgate.net

Azodicarboxylates: Diisopropyl azodicarboxylate has been cited as a chemical catalyst for the side-chain chlorination of methyl p-toluate. google.com

In a study on the side-chain chlorination of toluene (B28343), a new photosensitive catalyst, BMMB, was reported to give a higher yield of benzotrichloride (B165768) (95.5%-96.5%) compared to AIBN, BPO, and phosphorus trichloride (B1173362). researchgate.net

Other Catalytic Systems:

Phosphorus Compounds: Phosphorus trichloride (PCl₃) and phosphorus pentachloride (PCl₅) can be used to chlorinate alkylated aromatic compounds. researchgate.net A patented catalyst system for toluene chlorination consists of phosphorus trichloride combined with bis(dimethyl thiocarbamoyl) disulfide. google.com

Ionic Reaction Pathway: An alternative method avoids a free-radical pathway by using a mixture of 30% hydrogen peroxide and 36-38% hydrochloric acid in a glacial acetic acid environment. This system is proposed to operate via an ionic mechanism, offering high selectivity for the chlorination of the alkyl side chain on the benzene (B151609) ring. google.com

Table 2: Comparison of Catalytic Systems for Side-Chain Chlorination

| Catalyst/Initiator System | Reactant Example | Mechanism Type | Key Features | Source |

|---|---|---|---|---|

| UV Light | Methyl p-toluate | Free Radical | Common industrial method, clean initiation. | google.com |

| Diisopropyl azodicarboxylate | Methyl p-toluate | Free Radical | Chemical alternative to UV light. | google.com |

| Benzoyl Peroxide (BPO) | Toluene | Free Radical | Standard chemical initiator. | researchgate.net |

| PCl₃ / bis(dimethyl thiocarbamoyl) disulfide | Toluene | Not specified | Two-component catalyst system. | google.com |

| H₂O₂ / HCl in Acetic Acid | Toluene, Xylenes | Ionic | High selectivity, avoids free-radical issues. | google.com |

Chloromethylation of Aromatic Carboxylic Acid Derivatives

Direct chloromethylation involves the introduction of a -CH₂Cl group onto the aromatic ring in a single step. This reaction is a classic example of electrophilic aromatic substitution. However, for substrates like methyl benzoate, the reaction is challenging because the ester group (-COOCH₃) is electron-withdrawing and deactivates the benzene ring towards electrophilic attack. dur.ac.uk

The chloromethylation of aromatic compounds is typically carried out under Friedel-Crafts conditions, using a source of formaldehyde (B43269) (like paraformaldehyde), hydrogen chloride, and a Lewis acid catalyst. dur.ac.uk For deactivated rings, such as in benzoic acid derivatives, these reactions are difficult and may require harsh conditions. dur.ac.uk

The mechanism of chloromethylation is a subject of some debate, but it is accepted as a typical electrophilic substitution. dur.ac.uk The electrophile is generated from the reaction between formaldehyde, HCl, and the Lewis acid catalyst (e.g., AlCl₃ or ZnCl₂). One proposed reactive intermediate is the protonated chloromethyl alcohol. dur.ac.uk

A general mechanism can be outlined as follows:

Formation of the Electrophile: The Lewis acid activates the chloromethylating agent (e.g., paraformaldehyde and HCl) to form a potent electrophilic species, such as [CH₂OH]⁺ or a related complex. dur.ac.uk

Electrophilic Attack: The electron-rich aromatic ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion. wikipedia.org

Deprotonation: A base, such as AlCl₄⁻, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and yielding the chloromethylated product. wikipedia.org

For deactivated substrates, more forcing conditions may be necessary, such as the use of sulfuric acid in the reaction mixture. dur.ac.uk A patent describes the chloromethylation of methyl benzoate to yield methyl 3-(chloromethyl)benzoate (B8533320) by reacting it with paraformaldehyde and aluminum chloride in a solvent like methylene (B1212753) dichloride, with refluxing for 10 hours yielding a product mixture containing 80% of the desired compound. researchgate.net

One-pot or sequential synthesis strategies offer advantages in terms of efficiency, cost, and waste reduction by minimizing intermediate workup and purification steps. A notable example relevant to the synthesis of chloromethylated benzoates is a process that combines esterification and subsequent side-chain chlorination.

Esterification-Based Syntheses from Chloromethylbenzoic Acids

A primary and logical route to this compound involves the esterification of the corresponding carboxylic acid, 4-chloro-3-(chloromethyl)benzoic acid, with methanol (B129727). This transformation is typically accomplished via Fischer-Speier esterification. organic-chemistry.org

The Fischer esterification is an acid-catalyzed equilibrium reaction. tcu.edumasterorganicchemistry.com To achieve a high yield of the desired ester, the equilibrium must be shifted towards the products. This is commonly achieved by using a large excess of the alcohol (methanol in this case), which also serves as the solvent, or by removing water as it is formed. tcu.edulibretexts.org Common acid catalysts include sulfuric acid (H₂SO₄), hydrochloric acid (HCl), or p-toluenesulfonic acid (TsOH). uomustansiriyah.edu.iqgoogle.com

The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst. libretexts.org This activation increases the electrophilicity of the carbonyl carbon, which is then attacked by the nucleophilic oxygen of methanol. youtube.com A tetrahedral intermediate is formed, and after a series of proton transfers, a molecule of water is eliminated, and subsequent deprotonation yields the final methyl ester product. libretexts.orgyoutube.comyoutube.com

Alternatively, a related synthetic pathway involves the esterification of a precursor acid followed by chlorination. For instance, p-methylbenzoic acid can first be esterified with methanol to produce methyl p-methylbenzoate. google.com This intermediate is then subjected to a side-chain chlorination reaction to install the chloromethyl group. google.com

A procedure for the synthesis of the precursor 4-(chloromethyl)-benzoic acid involves dissolving 4-methyl-benzoic acid in chlorobenzene (B131634) and introducing chlorine gas under UV light at elevated temperatures. prepchem.com

| Reactants | Catalyst/Conditions | Product(s) | Yield | Reference |

| Benzoic acid, Methanol | H₂SO₄, Reflux | Methyl benzoate | Not specified | uomustansiriyah.edu.iq |

| 4-Methyl-benzoic acid, Chlorine | UV light, 100°C | 4-(Chloromethyl)-benzoic acid | ~90% | prepchem.com |

| Methyl p-methylbenzoate, Chlorine | UV light or Initiator, 70-140°C | Methyl p-chloromethylbenzoate | >98% purity, 58.33% yield | google.com |

This table presents examples of esterification and chlorination reactions relevant to the synthesis of the title compound.

Novel and Improved Synthetic Strategies for this compound

While traditional methods are effective, research continues to seek more efficient, selective, and sustainable synthetic routes.

Regioselective Functionalization Techniques on Aromatic Rings

The synthesis of this compound presents a challenge in regioselectivity. The starting material, if unfunctionalized, must be chlorinated at two different positions: the aromatic ring and the benzylic methyl group.

Ring Chlorination (Electrophilic Aromatic Substitution): The ester group (-COOCH₃) is a deactivating, meta-directing group for electrophilic aromatic substitution. rsc.org The chloro group (-Cl) is also deactivating but is an ortho-, para-director due to the ability of its lone pairs to stabilize the reaction intermediate through resonance. shaalaa.comdoubtnut.com When both are present, their directing effects can be conflicting, potentially leading to a mixture of isomers. stackexchange.com

Side-Chain Chlorination (Free Radical Substitution): The chlorination of the methyl group to a chloromethyl group occurs via a free-radical mechanism, typically initiated by UV light or a radical initiator. stackexchange.comaakash.ac.inquora.com

Achieving the desired 1,3,4-substitution pattern requires careful control of reaction conditions. A plausible strategy is to start with a molecule that already has substituents that will direct the incoming groups to the desired positions. For example, starting with p-chlorotoluene and performing a Friedel-Crafts acylation would likely direct the acyl group to the ortho position relative to the methyl group due to steric hindrance at the other ortho position. Subsequent side-chain chlorination and conversion of the acyl group to an ester would yield the desired product. The order of these reactions is critical to obtaining the correct isomer. youtube.com

Multi-Component and Tandem Reaction Sequences for Efficient Assembly

Modern synthetic chemistry emphasizes efficiency through multi-component reactions (MCRs) and tandem (or cascade) reactions. nih.govmdpi.com

Multi-Component Reactions (MCRs): MCRs combine three or more reactants in a single operation to form a product that incorporates portions of all reactants. mdpi.com While no specific MCR for this compound is documented, one could hypothetically be designed. Such a reaction might involve a suitably substituted benzene derivative, a source of the chloromethyl group (like formaldehyde and HCl), and a carboxylating agent in a transition-metal-catalyzed process. rsc.org

Tandem Reactions: A tandem reaction involves two or more sequential transformations that occur in a single pot without isolating intermediates. researchgate.netacs.org A potential tandem approach for this synthesis could involve a one-pot chlorination/esterification sequence. For instance, 3-methyl-4-chlorobenzoic acid could be subjected to conditions that facilitate both radical side-chain chlorination and Fischer esterification simultaneously or sequentially in the same reaction vessel, streamlining the process.

Flow Chemistry Approaches to Synthesis

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages in terms of safety, scalability, and reaction control. mdpi.comacs.org

The synthesis of this compound is well-suited for a flow chemistry approach. For example, a two-stage flow system could be envisioned. In the first stage, a solution of a suitable toluene derivative could be passed through a heated reactor coil under UV irradiation while chlorine gas is introduced, achieving precise control over the radical side-chain chlorination. researchgate.net The output from this reactor could then be directly mixed with a stream of acidic methanol and passed through a second heated reactor to facilitate continuous esterification. acs.org This "telescoped" synthesis avoids the isolation of potentially hazardous intermediates and allows for rapid optimization and production. acs.orgresearchgate.net The improved heat and mass transfer in microreactors can lead to higher yields and selectivities compared to batch processes. mdpi.com

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and minimizing byproducts.

Kinetic Analyses of Formation Reactions and Rate-Determining Steps

Detailed kinetic studies specifically for the formation of this compound are not extensively documented in publicly available literature. However, the kinetic behavior of this reaction can be inferred from studies on the chloromethylation of other aromatic compounds, such as benzene and toluene.

The chloromethylation of aromatic compounds is a classic example of an electrophilic aromatic substitution. The mechanism involves the formation of a highly reactive electrophile, which then attacks the electron-rich aromatic ring. In the context of the Blanc chloromethylation, which utilizes formaldehyde and hydrogen chloride, the electrophile is believed to be a chloromethyl cation (ClCH₂⁺) or a related protonated species. wikipedia.org

Several factors are known to influence the rate of chloromethylation reactions:

Catalyst: The choice and concentration of the Lewis acid catalyst (e.g., ZnCl₂) significantly impact the reaction rate by facilitating the formation of the electrophile. wikipedia.org

Temperature: Higher temperatures generally increase the reaction rate, but can also lead to the formation of byproducts.

Substituent Effects: The presence of electron-withdrawing groups, such as the chloro and methoxycarbonyl groups on Methyl 4-chlorobenzoate (B1228818), deactivates the ring and slows down the rate of electrophilic substitution. thieme-connect.de Conversely, electron-donating groups accelerate the reaction. jk-sci.com

A general representation of the mechanistic steps is as follows:

Formation of the Electrophile: Formaldehyde reacts with hydrogen chloride, assisted by the Lewis acid catalyst, to form the electrophilic chloromethyl cation or a related species.

Electrophilic Attack: The aromatic ring of Methyl 4-chlorobenzoate attacks the electrophile, forming a resonance-stabilized carbocation intermediate (a sigma complex).

Deprotonation: A base (such as Cl⁻) removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the final product, this compound.

Due to the deactivating nature of the substituents on Methyl 4-chlorobenzoate, forcing conditions, such as higher temperatures or more active catalytic systems, may be required to achieve a reasonable reaction rate.

Interactive Data Table: Factors Influencing Chloromethylation Reactions

| Factor | Effect on Reaction Rate | General Observation |

| Catalyst (Lewis Acid) | Increases | Facilitates the formation of the electrophile. wikipedia.org |

| Temperature | Increases | Can also increase the formation of byproducts. |

| Electron-donating groups on arene | Increases | Activates the ring towards electrophilic attack. jk-sci.com |

| Electron-withdrawing groups on arene | Decreases | Deactivates the ring towards electrophilic attack. thieme-connect.de |

Stereochemical Considerations in Asymmetric Synthesis (if applicable to derivatives)

The compound this compound itself is achiral and therefore does not exist as enantiomers. The introduction of a chloromethyl group at the C-3 position of the prochiral starting material, Methyl 4-chlorobenzoate, does not create a stereocenter.

However, the principles of asymmetric synthesis become relevant when considering the synthesis of chiral derivatives starting from this compound. The chloromethyl group is a versatile functional handle that can be converted into a variety of other groups through nucleophilic substitution reactions. If this transformation leads to the formation of a new stereocenter, then stereochemical control would be a critical aspect of the synthesis.

For instance, if the chloride is displaced by a nucleophile to introduce a group 'Nu' and this results in a chiral benzylic center, the product would exist as a pair of enantiomers:

Hypothetical reaction showing the conversion of this compound to a chiral derivative.

In such a scenario, several strategies for asymmetric synthesis could be employed to selectively produce one enantiomer over the other:

Use of a Chiral Nucleophile: A chiral, non-racemic nucleophile could be used to induce diastereoselectivity in the transition state, leading to an enantiomerically enriched product after removal of any chiral auxiliary.

Chiral Catalysis: A chiral catalyst could be employed to create a chiral environment around the substrate, favoring the attack of the nucleophile from one face of the molecule over the other. This is a common strategy in modern asymmetric synthesis.

Enzymatic Resolution: A racemic mixture of a chiral derivative could be subjected to an enzymatic reaction that selectively transforms one enantiomer, allowing for the separation of the unreacted enantiomer.

While the direct asymmetric synthesis of this compound is not applicable due to its achiral nature, the potential for stereoselective transformations of its chloromethyl group makes it a potentially valuable building block in the synthesis of more complex, chiral molecules. There is, however, a lack of specific examples in the scientific literature detailing the asymmetric synthesis of derivatives of this particular compound.

Chemical Reactivity and Transformation Pathways

Reactivity of the Chloromethyl Moiety

The chloromethyl group is the primary site of chemical reactivity in methyl 4-chloro-3-(chloromethyl)benzoate. Its benzylic position makes the carbon-chlorine bond susceptible to cleavage, facilitating nucleophilic substitution, radical processes, and elimination reactions.

Nucleophilic Substitution Reactions (S\sub{N}1 and S\sub{N}2 pathways)

Benzylic halides such as this compound can react via both S\sub{N}1 and S\sub{N}2 mechanisms. The choice of pathway is influenced by the nature of the nucleophile, the solvent, and the substitution pattern on the aromatic ring. The presence of an electron-withdrawing ester group and a chloro substituent on the ring can affect the stability of the potential benzylic carbocation intermediate, a key factor in the S\sub{N}1 pathway. conicet.gov.arsciepub.com

Table 1: Representative Nucleophilic Substitution Reactions with Oxygen-Based Nucleophiles

| Nucleophile | Reagent Example | Product | Reaction Conditions |

|---|---|---|---|

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Methyl 4-chloro-3-(hydroxymethyl)benzoate | Aqueous or alcoholic solvent |

| Alkoxide | Sodium Methoxide (CH₃ONa) | Methyl 4-chloro-3-(methoxymethyl)benzoate | Methanol (B129727) or other suitable solvent |

Note: This table represents expected products based on the general reactivity of benzylic chlorides.

The chloromethyl group readily reacts with various nitrogen-based nucleophiles. Ammonia (B1221849) can be used to produce the corresponding primary amine, methyl 4-chloro-3-(aminomethyl)benzoate, although overalkylation can be an issue. thermofisher.com A more controlled method for the synthesis of primary amines is the Gabriel synthesis, which involves the reaction with potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis. thermofisher.comwikipedia.orgnrochemistry.comlibretexts.org Secondary amines can also be synthesized by reacting the chloromethyl compound with a primary amine.

Table 2: Representative Nucleophilic Substitution Reactions with Nitrogen-Based Nucleophiles

| Nucleophile | Reagent Example | Product | Reaction Conditions |

|---|---|---|---|

| Ammonia | NH₃ | Methyl 4-chloro-3-(aminomethyl)benzoate | Alcoholic solution |

| Phthalimide | Potassium Phthalimide | N-((2-chloro-5-(methoxycarbonyl)phenyl)methyl)phthalimide | DMF, heat nrochemistry.com |

Note: This table represents expected products based on the general reactivity of benzylic chlorides and related compounds.

Carbon-based nucleophiles, such as cyanide and organometallic reagents, can be employed to form new carbon-carbon bonds. The reaction with sodium or potassium cyanide is a common method to introduce a cyano group, yielding methyl 4-chloro-3-(cyanomethyl)benzoate. google.comstackexchange.com This nitrile can then be further transformed, for example, by hydrolysis to the corresponding carboxylic acid. Another important reaction is the Wittig reaction, where the chloromethyl group can be first converted to a phosphonium (B103445) salt, which then reacts with an aldehyde or ketone to form an alkene. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org

Table 3: Representative Nucleophilic Substitution Reactions with Carbon-Based Nucleophiles

| Nucleophile | Reagent Example | Product | Reaction Conditions |

|---|---|---|---|

| Cyanide | Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) | Methyl 4-chloro-3-(cyanomethyl)benzoate | DMF or Methanol, with a phase-transfer catalyst google.comstackexchange.com |

| Triphenylphosphine | PPh₃ | (2-chloro-5-(methoxycarbonyl)benzyl)triphenylphosphonium chloride | Toluene (B28343), reflux |

Note: This table represents expected products based on the general reactivity of benzylic chlorides.

Radical Reactions and Electron Transfer Processes

The benzylic C-Cl bond in this compound can undergo homolytic cleavage to form a benzylic radical, especially under photolytic or radical-initiating conditions. google.com This radical can then participate in various reactions. For instance, the chlorination of a methyl group on a benzene (B151609) ring to a chloromethyl group often proceeds via a free radical mechanism, initiated by UV light or a radical initiator like AIBN or benzoyl peroxide. google.com

Electron transfer to benzylic chlorides can also lead to the formation of a radical anion, which then expels a chloride ion to generate the benzylic radical. nih.govnih.gov This process can be facilitated by photochemical or electrochemical methods. The resulting benzylic radical can undergo dimerization to form a bibenzylic compound or react with other radical species present in the reaction mixture.

Elimination Reactions to Form Olefinic Structures

Under the influence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction (dehydrochlorination) to form a stilbene (B7821643) derivative. In this E2-type reaction, a proton from the carbon adjacent to the aromatic ring (if one exists) and the chloride from the chloromethyl group are removed, leading to the formation of a carbon-carbon double bond. For this specific compound, an intermolecular elimination reaction with another molecule of the same compound could potentially lead to the formation of a substituted stilbene, although this is less common for benzylic chlorides compared to simple alkyl halides. google.com The reaction conditions, particularly the choice of base and solvent, are crucial in favoring elimination over substitution.

Transformations Involving the Benzoate (B1203000) Ester Functionality

The methyl ester group is a key site for chemical modification, allowing for the synthesis of a variety of derivatives.

The methyl ester of this compound can undergo hydrolysis to yield the corresponding carboxylic acid, 4-chloro-3-(chloromethyl)benzoic acid. This reaction is typically carried out under acidic or basic conditions. Basic hydrolysis, or saponification, is often preferred as it is generally irreversible and proceeds to completion.

Transesterification, the conversion of the methyl ester to a different ester, can be achieved by reacting the compound with another alcohol in the presence of an acid or base catalyst. For instance, reacting it with ethanol (B145695) would yield Ethyl 4-chloro-3-(chloromethyl)benzoate. A patent for a related compound, 2-chloro-3-bromomethyl-4-methylsulfonyl methyl benzoate, describes an esterification reaction in a tertiary alcohol solvent with a base, demonstrating a similar transformation pathway google.com.

| Reaction Type | Reagents/Conditions | Product |

| Hydrolysis | Aqueous NaOH or KOH, heat | 4-chloro-3-(chloromethyl)benzoic acid |

| Hydrolysis | Aqueous H₂SO₄ or HCl, heat | 4-chloro-3-(chloromethyl)benzoic acid |

| Transesterification | R-OH, Acid or Base Catalyst | Alkyl 4-chloro-3-(chloromethyl)benzoate |

The ester functionality can be selectively reduced to a primary alcohol, yielding [4-chloro-3-(chloromethyl)phenyl]methanol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally ineffective at reducing esters. doubtnut.com Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. doubtnut.com The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup to neutralize the reaction and protonate the resulting alkoxide.

An alternative approach involves the activation of the corresponding carboxylic acid (obtained via hydrolysis) into a mixed anhydride, which can then be reduced by the milder sodium borohydride. nih.gov This method offers chemoselectivity, potentially avoiding the reduction of other functional groups.

| Reducing Agent | Typical Conditions | Product |

| Lithium aluminum hydride (LiAlH₄) | Anhydrous ether (e.g., THF), followed by aqueous workup | [4-chloro-3-(chloromethyl)phenyl]methanol |

| Sodium borohydride (NaBH₄) | Requires prior activation of the corresponding carboxylic acid | [4-chloro-3-(chloromethyl)phenyl]methanol |

Direct conversion of the methyl ester to an amide, 4-chloro-3-(chloromethyl)benzamide, can be accomplished through aminolysis. This reaction typically involves heating the ester with ammonia or a primary/secondary amine. The process can be slow and may require high temperatures or the use of a catalyst. Heterogeneous catalysts, such as Niobium(V) oxide (Nb₂O₅), have been shown to effectively catalyze the direct amidation of methyl benzoate with various amines under solvent-free conditions, a method applicable to this substrate. researchgate.net

Following hydrolysis to the carboxylic acid, standard methods can be used to form other derivatives. For example, treatment with thionyl chloride (SOCl₂) or oxalyl chloride would convert the carboxylic acid to the highly reactive acyl chloride, 4-chloro-3-(chloromethyl)benzoyl chloride. This intermediate can then readily react with a wide range of nucleophiles, including amines (to form amides), alcohols (to form esters), and carbanions, providing a versatile route to numerous derivatives.

Aromatic Ring Reactivity and Functional Group Interconversions

The reactivity of the benzene ring is influenced by the three substituents: the chloro group, the chloromethyl group, and the methyl carboxylate group.

The benzene ring of this compound has three substituents that influence the position of any incoming electrophile.

-COOCH₃ (at C-1): This is a deactivating group and a meta-director due to its electron-withdrawing resonance and inductive effects. It directs incoming electrophiles to the C-3 and C-5 positions.

-CH₂Cl (at C-3): The chloromethyl group is deactivating due to the electron-withdrawing inductive effect of the chlorine atom. However, it is considered an ortho, para-director. stackexchange.com It directs incoming electrophiles to the positions ortho (C-2, C-4) and para (C-6) relative to itself.

-Cl (at C-4): The chloro group is also deactivating (inductive effect) but is an ortho, para-director (resonance effect), directing incoming groups to the positions ortho (C-3, C-5) and para (C-1) relative to itself.

The available positions for substitution are C-2, C-5, and C-6. The directing effects of the substituents are as follows:

Position C-2: Directed by the -CH₂Cl group.

Position C-5: Directed by both the -COOCH₃ group (meta) and the -Cl group (ortho).

Position C-6: Directed by the -CH₂Cl group.

Considering these combined effects, electrophilic substitution is complex. The C-5 position is electronically favored by two of the three substituents (-COOCH₃ and -Cl). Therefore, in reactions like nitration or halogenation, the major product is expected to be the one where the electrophile adds to the C-5 position. However, steric hindrance from the adjacent chloro group at C-4 could influence the regioselectivity. Studies on the chloromethylation of methyl benzoate show that substitution occurs at the meta position, which aligns with the directing effect of the ester group. google.com

The aryl chloride at the C-4 position is a suitable handle for palladium- or nickel-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl chloride with an organoboron compound, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For example, reacting this compound with phenylboronic acid using a catalyst like Pd(PPh₃)₄ and a base such as sodium carbonate would yield methyl 3-(chloromethyl)-[1,1'-biphenyl]-4-carboxylate. The reaction is tolerant of a wide range of functional groups, making it highly versatile. nih.gov Related compounds like methyl 4-chlorobenzoate (B1228818) are known to undergo Suzuki-Miyaura coupling reactions. chemicalbook.com

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene, typically in the presence of a palladium catalyst and a base. organic-chemistry.org For instance, the reaction of this compound with an alkene like methyl acrylate, catalyzed by a palladium source such as palladium(II) acetate, would form a substituted cinnamate (B1238496) derivative. thieme-connect.de These reactions generally exhibit high E-stereoselectivity. thieme-connect.de

Oxidation and Reduction Reactions of the Aromatic Nucleus

Detailed research findings on the direct oxidation and reduction of the aromatic nucleus of this compound are not extensively documented in publicly available literature. However, the reactivity of the aromatic ring can be inferred from the electronic properties of its substituents.

The benzene ring in this compound is substituted with both electron-withdrawing and electron-donating groups, which complicates predictions of its reactivity towards oxidation and reduction. The chlorine atom and the methyl ester group are electron-withdrawing, decreasing the electron density of the aromatic ring and making it less susceptible to electrophilic attack and oxidation. Conversely, the chloromethyl group, while containing an electronegative chlorine atom, is primarily an alkylating agent and its electronic effect on the aromatic ring is less pronounced than the other substituents.

Oxidation:

The direct oxidation of the benzene ring of this compound would require harsh reaction conditions due to the deactivating presence of the chloro and methyl ester groups. Typical oxidizing agents that can attack aromatic rings, such as ozone or powerful peroxy acids, would likely lead to a complex mixture of products or complete degradation of the molecule rather than a selective oxidation of the aromatic nucleus. It is more probable that oxidation would occur at the chloromethyl side chain under specific conditions, a reaction that falls outside the scope of this section.

Reduction:

The reduction of the aromatic nucleus of this compound, for instance through catalytic hydrogenation, is theoretically possible but would also require forcing conditions. The presence of two chlorine atoms in the molecule presents a challenge, as catalytic hydrogenation can also lead to hydrodehalogenation (the replacement of a halogen atom with a hydrogen atom). Achieving selective reduction of the aromatic ring without affecting the chloro and chloromethyl groups would be a significant synthetic challenge. Birch reduction, which involves dissolving metal reduction, could potentially be employed to reduce the aromatic ring, but the outcome would be highly dependent on the specific reaction conditions and could also be complicated by the presence of the other functional groups.

Due to the lack of specific experimental data, a data table for oxidation and reduction reactions of the aromatic nucleus cannot be provided.

Electrochemical Transformations and Mechanistic Insights

Specific studies on the electrochemical transformations of this compound are not readily found in the reviewed literature. However, general principles of electrochemistry of halogenated aromatic compounds can provide some mechanistic insights into its potential behavior.

Electrochemical Oxidation:

The electrochemical oxidation of this compound would likely involve the transfer of electrons from the aromatic π-system to the anode. The presence of the electron-withdrawing chloro and methyl ester groups would make the aromatic ring more difficult to oxidize, requiring a higher oxidation potential compared to unsubstituted benzene. The initial step would likely be the formation of a radical cation on the aromatic ring. This highly reactive intermediate could then undergo a variety of follow-up reactions, such as reaction with nucleophiles present in the solvent or supporting electrolyte, or polymerization. The specific products would be highly dependent on the electrode material, solvent, and electrolyte used.

Electrochemical Reduction:

The electrochemical reduction of this compound would likely proceed via the transfer of electrons to the molecule at the cathode. The primary sites for reduction would be the carbon-chlorine bonds. The chloromethyl group would be more susceptible to reduction than the chlorine atom attached directly to the aromatic ring. The mechanism would likely involve the stepwise transfer of electrons to first form a radical anion, followed by the cleavage of a carbon-chlorine bond to generate a radical and a chloride ion. This radical could then be further reduced to an anion, which would then be protonated by the solvent or electrolyte.

The reduction of the aromatic ring itself is also a possibility at more negative potentials, but this would likely occur after the reduction of the chloro substituents. The mechanistic pathway for aromatic ring reduction would involve the formation of a radical anion and then a dianion, followed by protonation.

Given the absence of specific experimental data, a detailed data table on the electrochemical transformations of this compound cannot be compiled.

Derivatization Strategies and Analogue Development

Design and Synthesis of Derivatives for Targeted Chemical Applications

The strategic modification of Methyl 4-chloro-3-(chloromethyl)benzoate allows for the generation of a diverse library of compounds with potential applications in various fields of chemistry.

The chloromethyl group is a highly reactive electrophilic site, making it an excellent handle for introducing a wide range of functional groups through nucleophilic substitution reactions. This reactivity is a cornerstone of its utility in derivatization.

The benzylic chloride is significantly more susceptible to nucleophilic attack than the ester functionality. nih.gov This preferential reactivity allows for selective modification of the chloromethyl group while leaving the benzoate (B1203000) ester intact. Common nucleophiles that can be employed include:

Amines: Reaction with primary or secondary amines yields the corresponding amino-methyl derivatives. These can serve as precursors for biologically active molecules or as ligands for metal complexes.

Thiols: Thiolates readily displace the chloride to form thioethers, which are valuable in materials science and medicinal chemistry.

Cyanide: The introduction of a nitrile group via reaction with potassium cyanide provides a versatile intermediate that can be further hydrolyzed to a carboxylic acid or reduced to an amine. nih.gov

Alkoxides and Phenoxides: Formation of ethers is achieved by reacting with various alcohols or phenols, allowing for the introduction of a wide range of steric and electronic diversity.

Table 1: Representative Nucleophilic Substitution Reactions at the Chloromethyl Position

| Nucleophile | Reagent Example | Product Functional Group | Potential Application of Derivative |

| Amine | Diethylamine | Tertiary Amine | Ligand Synthesis, Pharmaceutical Intermediate |

| Thiol | Sodium thiophenoxide | Thioether | Material Science, Agrochemicals |

| Cyanide | Potassium Cyanide (KCN) | Nitrile | Intermediate for Carboxylic Acids and Amines |

| Alkoxide | Sodium methoxide | Ether | Fine Chemical Synthesis |

The choice of solvent and reaction conditions is crucial for controlling the outcome of these reactions and minimizing side products.

The methyl ester group of this compound offers another avenue for derivatization, primarily through hydrolysis and subsequent amidation or esterification.

Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under basic conditions, for example, using sodium hydroxide (B78521) in a mixture of water and methanol (B129727). masterorganicchemistry.com This carboxylic acid derivative is a key intermediate for creating a variety of new compounds.

Amide Formation: The carboxylic acid can be coupled with a diverse range of primary and secondary amines using standard peptide coupling reagents to form amides. This strategy is widely used in the development of new pharmaceutical candidates and functional materials.

Ester Exchange (Transesterification): While less common than hydrolysis-amidation, the methyl ester can be exchanged for other alkyl or aryl groups under specific catalytic conditions.

These modifications at the benzoate position are often performed after the desired functionality has been introduced at the chloromethyl site, allowing for a stepwise construction of complex molecules.

Table 2: Derivatization at the Benzoate Ester Position

| Reaction | Reagents | Resulting Functional Group | Significance |

| Hydrolysis | NaOH, H₂O/MeOH | Carboxylic Acid | Key intermediate for further functionalization |

| Amidation | Amine, Coupling Agent (e.g., DCC, EDC) | Amide | Creation of diverse ligand scaffolds |

| Esterification | Alcohol, Acid Catalyst | Ester | Modification of solubility and electronic properties |

By combining modifications at both the chloromethyl and benzoate ester positions, a vast array of polyfunctionalized analogues can be synthesized. This iterative approach allows for the fine-tuning of molecular properties. For instance, a nucleophilic substitution at the chloromethyl group can be followed by hydrolysis of the ester and subsequent amidation with a different functionalized amine. This strategy enables the creation of molecules with multiple points of interaction, which is particularly valuable in the design of complex ligands for catalysis or biologically active compounds.

Synthetic Utility as a Key Intermediate in Complex Molecule Construction

The unique combination of reactive sites makes this compound a valuable intermediate for the synthesis of more complex molecular architectures, including polyaromatic systems and non-biological polymers.

The reactive chloromethyl group can participate in Friedel-Crafts alkylation reactions with other aromatic compounds, leading to the formation of new carbon-carbon bonds and the construction of larger polyaromatic frameworks. libretexts.orgrsc.org In this type of reaction, a Lewis acid catalyst, such as aluminum chloride, activates the chloromethyl group, facilitating its attack on an electron-rich aromatic ring. libretexts.org

Furthermore, the entire molecule can be envisioned as a building block in annulation reactions, where ring systems are fused onto the existing benzene (B151609) ring. While direct examples with this compound are not extensively documented, the principles of polycyclic aromatic hydrocarbon (PAH) synthesis suggest its potential in this area. researchgate.netresearchgate.net For example, the benzoate portion could potentially undergo cyclization reactions under specific conditions to form more complex ring systems.

Table 3: Potential Pathways to Polyaromatic Systems

| Reaction Type | Reactant(s) | Potential Polyaromatic Core |

| Friedel-Crafts Alkylation | Benzene, AlCl₃ | Diphenylmethane derivative |

| Intramolecular Cyclization | (Following modification) | Fused bicyclic or tricyclic systems |

| Palladium-Catalyzed Annulation | Boronic acid derivatives | Complex fused aromatic structures |

The presence of the chloro substituent on the aromatic ring can also be utilized in cross-coupling reactions, such as Suzuki or Stille couplings, to further extend the aromatic system.

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of certain types of polymers. The chloromethyl group can undergo reactions to link molecules together in a process known as polycondensation. rsc.org For example, reaction with a diamine or a diol could lead to the formation of polyamides or polyesters, respectively.

Moreover, the ester functionality can be modified to introduce polymerizable groups. For instance, hydrolysis to the carboxylic acid followed by reaction with a hydroxyl-containing monomer could incorporate the benzoate unit into a larger polymer chain. Functionalized benzoates have been used to modify the properties of polymers, such as in the development of polycarboxylate superplasticizers. libretexts.org The incorporation of the rigid aromatic ring and the potential for further functionalization via the chloro substituent can be used to tailor the thermal and mechanical properties of the resulting polymers.

Role in the Development of Catalytic Reagents and Ligands

This compound is a bifunctional aromatic compound that holds significant potential as a versatile building block in the synthesis of specialized catalytic reagents and ligands. Its strategic substitution pattern, featuring a reactive benzylic chloride and a more stable aryl chloride, alongside a methyl ester, allows for selective chemical transformations. This enables the construction of complex molecular architectures suitable for coordination with metal centers or for use in organocatalysis. While direct, published applications of this specific molecule in catalysis are not extensively documented, its structural motifs are present in precursors to various catalytic systems.

The primary utility of this compound in this context lies in its capacity to act as a scaffold for multidentate ligands. The highly reactive chloromethyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of donor atoms such as nitrogen, phosphorus, and sulfur. This functionalization is a key step in the synthesis of ligands that can subsequently coordinate with transition metals to form catalysts for a variety of organic transformations.

For instance, the chloromethyl group can readily react with amines or phosphines to generate aminomethyl or phosphinomethyl side chains. These moieties can act as one arm of a pincer-type ligand or as a component of a bidentate or polydentate ligand. The ester group could then be hydrolyzed to the corresponding carboxylic acid, which can also serve as a coordination site. The aryl chloride offers a further point for modification, for example, through cross-coupling reactions, to build even more complex ligand structures.

An illustrative, albeit analogous, application is the use of related chloromethylated aromatic compounds in the synthesis of N-heterocyclic carbene (NHC) precursors. NHCs are a prominent class of ligands in modern catalysis, and their synthesis often involves the alkylation of an N-heterocyclic compound with a reactive halide.

The development of metal complexes with derivatives of similar benzoate structures has been a subject of research. For example, metal complexes derived from methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have been synthesized and evaluated for their biological activities. nih.gov Such studies underscore the facility with which benzoate derivatives can be incorporated into metal complexes, a foundational concept in the design of new catalysts.

Furthermore, the general class of transition metal complexes with carboxylate ligands has been investigated for applications in catalysis and materials science. researchgate.net The carboxylate group can adopt various bonding modes, including monodentate, bidentate, and bridging, which influences the geometry and reactivity of the resulting metal complex. researchgate.net

The table below outlines potential synthetic pathways for the derivatization of this compound into ligand precursors.

| Reaction Type | Reagent | Potential Ligand Precursor | Potential Application |

| Nucleophilic Substitution | Primary/Secondary Amine | Methyl 4-chloro-3-(aminomethyl)benzoate | Precursor for polydentate amine ligands |

| Nucleophilic Substitution | Phosphine (B1218219) | Methyl 4-chloro-3-(phosphinomethyl)benzoate | Precursor for phosphine ligands |

| Hydrolysis | Base (e.g., NaOH) | 4-chloro-3-(chloromethyl)benzoic acid | Bidentate carboxylate ligand precursor |

| Cross-Coupling (Aryl-Cl) | Boronic Acid (Suzuki) | Methyl 3-(chloromethyl)-4-phenylbenzoate | Modification of the ligand backbone |

It is important to note that the reactivity of the two chloro-substituents is different. The benzylic chloride at the 3-position is significantly more reactive towards nucleophilic substitution than the aryl chloride at the 4-position. This differential reactivity allows for selective functionalization, a crucial aspect in the rational design of complex ligands.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental in distinguishing between regioisomers, such as "Methyl 4-chloro-3-(chloromethyl)benzoate" and its isomers like "Methyl 4-(chloromethyl)benzoate" and "Methyl 3-chloro-4-methylbenzoate." The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) in ¹H NMR, along with the number and chemical shifts of signals in ¹³C NMR, provide a unique fingerprint for each isomer.

For "this compound," one would expect to see distinct signals for the aromatic protons, the methyl ester protons, and the chloromethyl protons. The substitution pattern on the benzene (B151609) ring would lead to a specific set of multiplicities and coupling constants for the aromatic protons, allowing for unambiguous assignment.

To illustrate, let's consider the reported NMR data for the related compound Methyl 4-chlorobenzoate (B1228818) . rsc.org

Table 1: Illustrative ¹H and ¹³C NMR Data for Methyl 4-chlorobenzoate in CDCl₃ rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.94 | Doublet | 8.6 | Aromatic Protons (ortho to -COOCH₃) |

| ¹H | 7.37 | Doublet | 8.6 | Aromatic Protons (ortho to -Cl) |

| ¹H | 3.87 | Singlet | - | Methyl Ester Protons (-OCH₃) |

| ¹³C | 166.1 | - | - | Carbonyl Carbon (-C=O) |

| ¹³C | 139.3 | - | - | Aromatic Carbon (ipso to -Cl) |

| ¹³C | 130.9 | - | - | Aromatic Carbons (ortho to -COOCH₃) |

| ¹³C | 128.6 | - | - | Aromatic Carbons (ortho to -Cl) |

Note: This data is for an isomer and is presented for illustrative purposes.

In the case of "this compound," the aromatic region of the ¹H NMR spectrum would be more complex than that of "Methyl 4-chlorobenzoate" due to the three non-equivalent aromatic protons.

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For "this compound," COSY would show correlations between adjacent aromatic protons, helping to confirm their relative positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. It would be used to definitively assign the ¹³C signals for the chloromethyl group and the aromatic CH groups by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between carbons and protons (typically over 2-3 bonds). This is particularly powerful for assigning quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected between the methyl ester protons and the carbonyl carbon, as well as between the chloromethyl protons and the aromatic carbons to which the chloromethyl group is attached and its neighbors.

While specific 2D NMR data for "this compound" is not available, these techniques would be essential for its full structural confirmation.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of materials in the solid phase. Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the spatial arrangement of atoms in a crystal lattice. This is particularly useful for identifying and characterizing different polymorphic forms of a compound, which can have distinct physical properties. For "this compound," ssNMR could be employed to study its crystalline structure and any potential supramolecular assemblies, such as those formed through halogen bonding or other intermolecular interactions. At present, there is no public domain information regarding the solid-state NMR analysis of this specific compound.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is instrumental in determining the molecular weight of a compound and providing structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, often to within a few parts per million (ppm). This high accuracy allows for the determination of the elemental composition of a molecule. For "this compound" (C₉H₈Cl₂O₂), the theoretical monoisotopic mass can be calculated with high precision. An experimental HRMS measurement that matches this theoretical mass would provide strong evidence for the compound's elemental formula, helping to distinguish it from other compounds with the same nominal mass.

In mass spectrometry, molecules are often fragmented into smaller, charged pieces. The pattern of these fragments is unique to the molecule's structure and can be used for its confirmation. Techniques like tandem mass spectrometry (MS/MS), gas chromatography-mass spectrometry (GC-MS), and liquid chromatography-mass spectrometry (LC-MS) are used to analyze these fragmentation pathways. sielc.com

For "this compound," characteristic fragmentation patterns would be expected. For example, the loss of a chlorine radical, a chloromethyl radical, or a methoxy (B1213986) group from the molecular ion would produce specific fragment ions. Analysis of these fragments helps to piece together the structure of the original molecule.

As an illustrative example, the mass spectrum of the isomeric Methyl 4-(chloromethyl)benzoate shows a loss of chlorine from the molecular ion, which is indicative of the chloromethyl group. A similar, yet distinct, fragmentation pattern would be expected for "this compound," allowing for its differentiation.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Methyl 4-chlorobenzoate |

| Methyl 4-(chloromethyl)benzoate |

Ion Mobility Spectrometry for Isomeric Separation

No studies utilizing ion mobility spectrometry (IMS) for the separation of this compound from its isomers were found in the public domain. While IMS is a powerful technique for separating and characterizing ions in the gas phase, its application to this specific compound has not been documented in available research.

Vibrational Spectroscopy (Infrared and Raman)

Detailed Band Assignment and Functional Group Analysis

A thorough search for infrared (IR) and Raman spectroscopy data for this compound did not uncover any published spectra with detailed band assignments. While general spectral databases exist for many chemical compounds, specific, analyzed data for this particular molecule are not present. Information on related, but structurally distinct, molecules such as methyl 4-chlorobenzoate and 4-chloro-3-methylbenzoic acid is available, but this cannot be directly extrapolated to provide an accurate analysis of this compound.

Conformational Analysis through Characteristic Vibrational Modes

Similarly, no research was found pertaining to the conformational analysis of this compound using its characteristic vibrational modes. Such studies are crucial for understanding the three-dimensional structure and flexibility of a molecule, but this information is not available for this compound.

X-ray Crystallography for Solid-State Structure Determination

Elucidation of Crystal Structure and Molecular Geometry

There is no evidence in the primary scientific literature or crystallographic databases to suggest that the single-crystal X-ray structure of this compound has been determined. Therefore, definitive information on its solid-state conformation, bond lengths, and bond angles is not available.

Analysis of Intermolecular Interactions

Consequently, without a determined crystal structure, an analysis of the intermolecular interactions, such as hydrogen bonding, halogen bonding, or π-stacking, in the solid state of this compound cannot be performed.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the electronic level. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and properties of a molecule.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations would be instrumental in determining the optimized geometry of Methyl 4-chloro-3-(chloromethyl)benzoate, providing precise bond lengths, bond angles, and dihedral angles. This structural information is crucial for understanding the molecule's three-dimensional shape and steric interactions.

Furthermore, DFT studies can provide a detailed picture of the electronic properties, such as the distribution of electron density and the molecular electrostatic potential (MEP). The MEP map would highlight the electron-rich and electron-deficient regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack. For instance, in a related compound, 7-chloro-3-methyl-2-(4-methylbenzyl)-3,4-dihydro-2H-benzo[e] nih.govresearchgate.netresearchgate.netthiadiazine 1,1-dioxide, DFT calculations were used to determine chemical parameters and MEPs to identify chemically reactive sites. researchgate.net

Hypothetical Optimized Geometry Parameters for this compound (Illustrative Example)

| Parameter | Value |

| C-Cl (ring) Bond Length | 1.74 Å |

| C-C (ring) Bond Length | 1.39 Å |

| C=O Bond Length | 1.21 Å |

| C-O (ester) Bond Length | 1.36 Å |

| C-Cl (methyl) Bond Length | 1.78 Å |

| C-C-C (ring) Bond Angle | 120° |

| O-C-O (ester) Bond Angle | 123° |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT studies on this compound were not found in the reviewed literature.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides insights into the kinetic stability and chemical reactivity of a molecule. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity.

For this compound, FMO analysis would help in predicting its reactivity towards different reagents. The distribution of the HOMO and LUMO across the molecule would indicate the most probable sites for electrophilic and nucleophilic attack. For example, studies on other substituted benzoates have utilized FMO analysis to understand substituent effects on the electronic properties and reactivity. rsc.orgresearchgate.net

Hypothetical Frontier Molecular Orbital Energies for this compound (Illustrative Example)

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific FMO analysis on this compound was not found in the reviewed literature.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. researchgate.net It allows for the investigation of charge delocalization, hyperconjugative interactions, and the stability arising from these interactions. NBO analysis can quantify the delocalization of electron density from occupied Lewis-type NBOs (donor) to unoccupied non-Lewis-type NBOs (acceptor) and calculate the associated stabilization energy (E(2)).

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can provide a detailed view of the conformational dynamics and interactions of a molecule in different environments.

The presence of the rotatable chloromethyl and methyl ester groups in this compound suggests that the molecule can adopt multiple conformations. MD simulations can be employed to perform a thorough conformational analysis, identifying the most stable conformers and the energy barriers between them. This would involve simulating the molecule in the gas phase or in different solvents to construct a potential energy surface or energy landscape. Understanding the preferred conformations is essential as they can significantly influence the molecule's reactivity and biological activity.

The behavior and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations are particularly well-suited to study these solvent effects at a molecular level. By explicitly including solvent molecules in the simulation, it is possible to investigate how the solvent interacts with the solute and affects its conformation, stability, and reactivity. For this compound, MD simulations in various solvents (e.g., polar and non-polar) would reveal the nature of the solute-solvent interactions, such as hydrogen bonding and dipole-dipole interactions, and how these interactions modulate the molecule's conformational preferences and the accessibility of its reactive sites.

Reaction Mechanism Predictions and Energy Profiles

The prediction of reaction mechanisms and their associated energy profiles is a cornerstone of computational chemistry, offering insights into the feasibility and pathways of chemical transformations.

Transition State Characterization for Key Reaction Steps

The characterization of transition states is crucial for understanding the kinetics of a chemical reaction. A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the activation barrier. Techniques like Density Functional Theory (DFT) are commonly employed to locate and characterize these transient structures. nih.govnih.gov For a molecule such as this compound, this could involve modeling reactions like nucleophilic substitution at the chloromethyl group or electrophilic aromatic substitution on the benzene (B151609) ring.

However, a thorough search of scientific databases reveals no specific published studies that characterize the transition states for key reaction steps involving this compound. While general methods for automated transition state searching exist, they have not been specifically applied to this compound in the available literature. wur.nlrsc.orgmolbase.comsigmaaldrich.com

Prediction of Reaction Selectivity (Regioselectivity, Chemoselectivity, Stereoselectivity)

Computational methods can be invaluable in predicting the selectivity of chemical reactions. For this compound, the presence of multiple reactive sites—the ester, the aromatic ring, and the chloromethyl group—as well as the directing effects of the chloro and chloromethyl substituents, makes predicting selectivity a key challenge.

Regioselectivity: This concerns which position on the molecule preferentially reacts. For electrophilic aromatic substitution, for instance, computational models could predict whether an incoming electrophile would favor the positions ortho, meta, or para to the existing substituents. This is typically done by calculating the relative energies of the possible intermediates or transition states. rsc.org

Chemoselectivity: This refers to the preference of a reagent to react with one functional group over another. In the case of this compound, a nucleophile could potentially react with the carbonyl carbon of the ester or the carbon of the chloromethyl group. Computational analysis of the activation barriers for each pathway could predict the more likely outcome.

Stereoselectivity: While this compound is achiral, reactions could introduce chiral centers. Computational chemistry could then be used to predict the preferential formation of one stereoisomer over another.

Despite the utility of these predictive tools, there is no specific published computational research that details the prediction of reaction selectivity for this compound. General machine learning approaches for predicting regioselectivity in organic reactions are being developed, but their application to this specific molecule has not been reported. rsc.orgresearchgate.net

Prediction of Spectroscopic Parameters

Computational spectroscopy is a powerful method for validating experimental findings and aiding in the structural elucidation of compounds.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. Computational methods, most commonly DFT, can predict the ¹H and ¹³C NMR chemical shifts and coupling constants of a molecule. These predictions are based on calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry.

A search of the scientific literature and spectral databases did not yield any computationally predicted NMR data for this compound. While experimental NMR data may exist for related compounds, theoretical predictions for the title compound are not available. chemicalbook.comgoogle.com

Simulated IR and Raman Spectra for Experimental Validation

Infrared (IR) and Raman spectroscopy are used to identify the functional groups and fingerprint a molecule based on its vibrational modes. Computational chemistry can simulate these spectra by calculating the harmonic vibrational frequencies of the molecule. The calculated frequencies and their corresponding intensities can then be compared with experimental spectra to aid in the assignment of vibrational bands. chemicalbook.comnist.gov

Currently, there are no published simulated IR or Raman spectra for this compound. While experimental spectra for related compounds are available in various databases, theoretical validation for the title compound is absent from the reviewed literature.

Advanced Analytical Method Development and Characterization

Chromatographic Methodologies

Chromatography is a cornerstone of chemical analysis, offering high-resolution separation of complex mixtures. For a compound such as Methyl 4-chloro-3-(chloromethyl)benzoate, both gas and liquid chromatography are indispensable tools.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given its structure, this compound is amenable to GC analysis, which is frequently used for purity assessment and quantifying residual starting materials or by-products. The analysis of related halogenated and aromatic volatile organic compounds is well-established. epa.gov For instance, methods for analyzing similar compounds like benzyl (B1604629) chloride often utilize capillary columns with various stationary phases to achieve separation. epa.gov A typical GC method for a related compound, methyl-2-(chloromethyl)benzoate, specifies a purity analysis of greater than 97.0%, indicating the utility of GC in quality control. vwr.com

Method development would involve optimizing parameters such as the injection port temperature, the temperature program of the column oven, and the detector settings to ensure sharp peaks and good resolution from potential impurities. A non-polar or medium-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, would likely provide good separation. The presence of chlorine atoms in the molecule makes it a good candidate for detection by an electron capture detector (ECD), which is highly sensitive to halogenated compounds. However, for more definitive identification and quantification, coupling GC with a mass spectrometer (GC-MS) is the preferred approach. nih.govrestek.com

Table 1: Illustrative GC Conditions for Analysis of Related Halogenated Aromatic Compounds

| Parameter | Typical Setting | Purpose |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) | Separation of analytes |

| Carrier Gas | Helium at a constant flow rate (e.g., 1 mL/min) | Mobile phase to carry analytes through the column |

| Inlet Temperature | 250 - 280 °C | Ensure complete volatilization of the sample |

| Oven Program | Start at a lower temperature (e.g., 60-80 °C), then ramp up to a higher temperature (e.g., 280-300 °C) | Separate compounds based on their boiling points and interaction with the stationary phase |

| Detector | Mass Spectrometer (MS) or Electron Capture Detector (ECD) | Detection and quantification of the analyte |

This table presents typical starting conditions for method development for compounds structurally similar to this compound and would require optimization for this specific analyte.

High-performance liquid chromatography is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC. For this compound, reversed-phase HPLC would be the most common approach. This technique separates compounds based on their hydrophobicity.

The analysis of related compounds, such as benzyl chloride and its derivatives, has been successfully demonstrated using HPLC. oup.comresearchgate.net These methods often employ a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). oup.comsielc.comsid.ir The separation is achieved by optimizing the mobile phase composition, either in an isocratic (constant composition) or gradient (varying composition) mode. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all components of interest with good peak shape and resolution.

Table 2: Representative HPLC Conditions for Analysis of Related Chlorinated Compounds

| Parameter | Typical Setting | Purpose |

| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | Stationary phase for reversed-phase separation |

| Mobile Phase | Acetonitrile and water mixture | Elutes the analytes from the column |

| Elution Mode | Gradient or Isocratic | To achieve optimal separation |

| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase |

| Detector | UV-Vis or Photodiode Array (PDA) | Detection and quantification based on UV absorbance |

This table outlines a general HPLC method for compounds similar to this compound, which would need to be adapted and validated.

The choice of detector is critical for achieving the desired sensitivity and selectivity.

UV-Vis and Photodiode Array (PDA) Detection: For HPLC, UV-Vis detectors are commonly used. The aromatic ring in this compound will exhibit strong UV absorbance. A PDA detector offers the advantage of acquiring the entire UV spectrum for each peak, which aids in peak identification and purity assessment. oup.comresearchgate.net

Mass Spectrometry (MS) Coupling: Coupling either GC or HPLC to a mass spectrometer provides the highest level of confidence in compound identification. The mass spectrum gives information about the molecular weight and fragmentation pattern of the analyte, which is highly specific. nih.govrestek.com

Other Detectors: While less common for this type of compound, other detectors like an Evaporative Light Scattering Detector (ELSD) could be used in HPLC if the analyte has no significant UV chromophore. For GC, besides the ECD, a Flame Ionization Detector (FID) can be used for general-purpose quantitative analysis, though it is less sensitive to halogenated compounds than an ECD.

Electrochemical Analysis

Electrochemical methods can provide valuable information about the redox properties of a molecule and can also be employed for synthetic purposes.

Voltammetric techniques, such as cyclic voltammetry, can be used to study the oxidation and reduction behavior of this compound. The presence of the reducible chloromethyl and chloro-aromatic groups suggests that this compound would be electrochemically active. Studies on related compounds like benzyl chloride show that they can be reduced at an electrode surface. cas.cz The reduction of the C-Cl bond in the chloromethyl group is expected to occur at a certain negative potential. cas.cz The electrochemical reduction of chlorinated aromatic compounds has been a subject of research, often in the context of environmental remediation. acs.org

A typical voltammetric experiment would involve dissolving the compound in a suitable solvent containing a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would reveal the potentials at which reduction or oxidation occurs. These studies can provide insights into the reactivity of the molecule and its potential degradation pathways.

Future Research Directions and Potential Innovations

Exploration of Underexplored Reaction Pathways and Novel Transformations

The dual reactivity of the chlorine atoms in Methyl 4-chloro-3-(chloromethyl)benzoate presents an opportunity to explore selective and sequential chemical transformations that are currently underexplored. The benzylic chloride is significantly more reactive towards nucleophilic substitution than the aryl chloride, a difference that can be exploited to achieve regioselective functionalization.

Future research could focus on:

Selective Nucleophilic Substitution: Investigating a wider range of nucleophiles to selectively displace the benzylic chloride is a promising area. While common nucleophiles are used, exploring more complex or sterically hindered nucleophiles could lead to the synthesis of novel derivatives with interesting biological or material properties. The reactivity of benzyl (B1604629) chlorides in SN1 and SN2 reactions is well-documented and depends on factors like the solvent and the nucleophile's strength. arxiv.orgchemindigest.com For instance, the use of weak nucleophiles in polar protic solvents would favor an S_N1 pathway, proceeding through a stable benzylic carbocation intermediate. arxiv.orgchemindigest.com

Cross-Coupling Reactions: While the focus has been on the benzylic chloride, the less reactive aryl chloride can participate in various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations. Developing reaction conditions that allow for the selective coupling at the C4 position while preserving the chloromethyl group, or vice-versa, would be a significant advancement. Subsequently, the remaining chloro group could be targeted in a second, distinct coupling reaction, leading to highly functionalized and complex aromatic structures.

Novel Cyclization Strategies: The bifunctional nature of this compound makes it an ideal candidate for designing novel intramolecular cyclization reactions. By introducing a suitable nucleophilic moiety that first reacts with the chloromethyl group, a subsequent intramolecular reaction with the ester or the aromatic ring could lead to the formation of novel heterocyclic or polycyclic systems. Research into base-promoted transformations and oxidative nucleophilic substitution pathways could provide valuable insights. nih.gov

Development of Sustainable and Greener Synthetic Methods